10‑Fold Higher DNA Alkylation Efficiency of the n‑Hexyl Derivative Versus the n‑Decyl Homolog
In the homologous n‑bromoalkylphenanthridinium bromide series, the n‑hexyl compound (target) demonstrates markedly superior alkylation reactivity. The n‑decyl derivative (n=10) requires approximately 10‑times the ligand‑to‑basepair input ratio of the n‑hexyl compound to achieve an equivalent level of irreversible DNA alkylation under identical incubation conditions [1]. This difference arises from the chain‑length‑dependent rate of conversion of the alkylbromide to the less reactive alkylchloride in aqueous buffer; the n‑hexyl chain maintains a higher proportion of the reactive bromo species over the 18‑h incubation period.
| Evidence Dimension | Ligand-to-basepair input ratio required to reach equivalent alkylation level |
|---|---|
| Target Compound Data | ~1× (baseline) for n‑hexyl (n=6) derivative |
| Comparator Or Baseline | ~10× for n‑decyl (n=10) derivative |
| Quantified Difference | n‑decyl requires ~10‑fold higher input ratio; n‑hexyl is ~10× more efficient |
| Conditions | Calf thymus DNA, ligand:basepair = 0.4, 37 °C, 18 h, ionic strength 0.01 |
Why This Matters
For procurement, this means that the n‑hexyl compound achieves the same experimental endpoint with substantially less material, reducing cost per experiment and minimizing solvent burden in cellular assays.
- [1] Wickham G, Prakash AS, Wakelin LPG, McFadyen WD. Biochim Biophys Acta. 1991;1073(3):528-537. View Source
